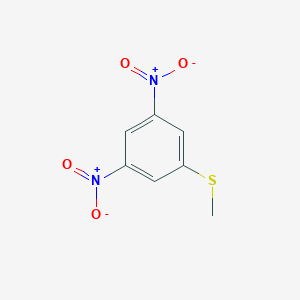![molecular formula C19H15N5O2S B289989 2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide](/img/structure/B289989.png)
2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide is a complex organic compound with a unique structure that includes a phenyl group, an oxo group, and a thia-azacyclopenta[b]fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide typically involves multistep organic reactions. One common approach is the multicomponent condensation reaction, which involves the interaction of starting materials in a solvent such as acetonitrile (MeCN) followed by the formation of the desired product in acidic media . The reaction conditions often include refluxing and the use of catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible moieties.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups onto the phenyl ring or other parts of the molecule.
Scientific Research Applications
2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes such as apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Phenoxy Acetamide Derivatives: These compounds have similar functional groups and are explored for their therapeutic potential.
Oxazole Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4-oxo-10-phenyl-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl)acetamide is unique due to its complex structure, which includes multiple heteroatoms and fused ring systems. This complexity allows for diverse chemical reactivity and potential biological activities that may not be present in simpler compounds.
Properties
Molecular Formula |
C19H15N5O2S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(6-oxo-16-phenyl-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c20-13(25)9-24-19(26)17-16(22-23-24)15-14(10-5-2-1-3-6-10)11-7-4-8-12(11)21-18(15)27-17/h1-3,5-6H,4,7-9H2,(H2,20,25) |
InChI Key |
JBIWANFLGJMIDL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)N(N=N5)CC(=O)N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)N(N=N5)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289922.png)
![4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B289923.png)
![11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclohexane]-6-one](/img/structure/B289924.png)
